molecular formula C22H22Cl2N6O2 B12382807 Losartan acid-d6 (hydrochloride)

Losartan acid-d6 (hydrochloride)

Cat. No.: B12382807
M. Wt: 479.4 g/mol
InChI Key: MQEYGHYUCYCJDC-KHHCLRONSA-N
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Description

Losartan acid-d6 (hydrochloride) is a deuterated form of losartan, a potent and selective angiotensin II type 1 receptor antagonist. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of losartan. The deuterium labeling in losartan acid-d6 (hydrochloride) helps in tracing the compound during various biochemical processes, making it a valuable tool in drug development and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of losartan acid-d6 (hydrochloride) involves the incorporation of deuterium atoms into the losartan molecule. The key intermediates in the synthesis are 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. The synthesis begins with the preparation of these intermediates, followed by their coupling to form the final product. The reaction conditions typically involve the use of solvents like tetrahydrofuran and reagents such as manganese chloride and chlorotrimethylsilane .

Industrial Production Methods: In an industrial setting, the synthesis of losartan acid-d6 (hydrochloride) follows a similar route but is optimized for large-scale production. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The key steps include the preparation of deuterated intermediates, their coupling, and subsequent purification using techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Losartan acid-d6 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of losartan, oxidized or reduced forms of the imidazole ring, and hydrolyzed fragments of the molecule .

Scientific Research Applications

Losartan acid-d6 (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studying the metabolic pathways of losartan and its derivatives.

    Biology: Helps in understanding the interaction of losartan with biological targets, such as angiotensin II receptors.

    Medicine: Aids in the development of new antihypertensive drugs by providing insights into the pharmacokinetics and dynamics of losartan.

    Industry: Utilized in the quality control and validation of losartan formulations

Mechanism of Action

Losartan acid-d6 (hydrochloride) exerts its effects by blocking the angiotensin II type 1 receptors. This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure. The molecular targets include the AT1 receptors located in various tissues, such as the heart, kidneys, and blood vessels. The pathways involved include the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure and fluid balance .

Comparison with Similar Compounds

Uniqueness of Losartan Acid-d6 (Hydrochloride): The primary uniqueness of losartan acid-d6 (hydrochloride) lies in its deuterium labeling, which allows for precise tracing and analysis in pharmacokinetic studies. This feature makes it an invaluable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C22H22Cl2N6O2

Molecular Weight

479.4 g/mol

IUPAC Name

2-butyl-5-chloro-3-[dideuterio-[4-[2,3,4,5-tetradeuterio-6-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C22H21ClN6O2.ClH/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21;/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28);1H/i4D,5D,6D,7D,13D2;

InChI Key

MQEYGHYUCYCJDC-KHHCLRONSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=CC=C(C=C2)C([2H])([2H])N3C(=NC(=C3C(=O)O)Cl)CCCC)C4=NNN=N4)[2H])[2H].Cl

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl.Cl

Origin of Product

United States

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